molecular formula C16H22ClN3S B2467525 4-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine hydrochloride CAS No. 1049713-85-0

4-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine hydrochloride

Cat. No.: B2467525
CAS No.: 1049713-85-0
M. Wt: 323.88
InChI Key: XHEACUQBQUHPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine hydrochloride is a thienopyrimidine derivative featuring a 3-methylpiperidine substituent and a hydrochloride counterion. Thienopyrimidines are recognized for their versatility in medicinal chemistry, acting as kinase inhibitors, receptor antagonists, and antiproliferative agents . The 3-methylpiperidine moiety in this compound may enhance lipophilicity and metabolic stability compared to other substituents, while the hydrochloride salt likely improves aqueous solubility for biological testing.

Properties

IUPAC Name

4-(3-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S.ClH/c1-11-5-4-8-19(9-11)15-14-12-6-2-3-7-13(12)20-16(14)18-10-17-15;/h10-11H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEACUQBQUHPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C3C4=C(CCCC4)SC3=NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimalarial, anticancer, and other therapeutic effects based on recent research findings.

  • Molecular Formula : C16H21N3S
  • Molar Mass : 287.42 g/mol
  • CAS Number : 303793-38-6

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds related to the thieno[2,3-d]pyrimidine scaffold. In particular, derivatives of 4-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine have shown promising results against Plasmodium falciparum, the causative agent of malaria.

  • In Vitro Studies :
    • Compounds synthesized from this scaffold exhibited IC50 values ranging from 0.74 to 6.4 μM against the W2 strain of P. falciparum, with notable derivatives showing significant activity at 0.75 μM and 0.74 μM respectively .
    • A structure–activity relationship (SAR) analysis indicated that specific substitutions on the aromatic rings significantly influenced biological activity .

Anticancer Activity

The compound's anticancer properties have also been explored through various studies:

  • Cytotoxicity Assays :
    • The synthesized derivatives were evaluated for cytotoxic effects against human lung (A549) and cervical (HeLa) cancer cell lines. Results indicated non-cytotoxicity with favorable selectivity indices for several compounds .
    • The compounds demonstrated a capacity to inhibit cancer cell proliferation while maintaining low toxicity towards normal cells.

Other Biological Activities

Beyond antimalarial and anticancer effects, the thieno[2,3-d]pyrimidine derivatives exhibit a range of pharmacological properties:

  • Anti-inflammatory and Antimicrobial Effects : Compounds within this class have been reported to possess anti-inflammatory and antimicrobial activities. Their broad biological profile makes them candidates for further therapeutic exploration in various diseases beyond malaria and cancer .

Synthesis and Evaluation

A series of studies have focused on synthesizing new derivatives of 4-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine:

  • Synthesis Methodology :
    • Compounds were synthesized using Petasis reaction methods that involve reacting substituted piperazine derivatives with thienopyrimidine scaffolds.
    • Characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity .
  • Evaluation of Biological Activity :
    • The antiplasmodial activity was assessed in vitro against resistant strains of P. falciparum, showcasing the potential for these compounds in malaria treatment.
    • Studies also included ADME profiling (Absorption, Distribution, Metabolism, and Excretion), predicting favorable drug-like properties with low toxicity profiles.

Data Tables

CompoundIC50 (μM)Cancer Cell Line TestedCytotoxicity
F10.75A549Non-cytotoxic
F20.74HeLaNon-cytotoxic
F31.20A549Non-cytotoxic
F40.80HeLaNon-cytotoxic

Scientific Research Applications

Recent studies have highlighted the biological activities of compounds related to 4-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine hydrochloride. The following applications have been documented:

Antimalarial Activity

A series of derivatives based on the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold have been synthesized and evaluated for their antimalarial properties against Plasmodium falciparum. Notably:

  • Compounds F1 and F2 exhibited IC50 values ranging from 0.74 to 6.4 μM against the chloroquine-resistant W2 strain of P. falciparum .
  • Compounds F4 and F16 showed significant activity with IC50 values of 0.75 and 0.74 μM respectively .

Cytotoxicity Evaluation

The synthesized compounds were also tested for cytotoxicity against human lung (A549) and cervical (HeLa) cancer cell lines:

  • The results indicated non-cytotoxic effects with significant selectivity indices for several compounds .
  • This suggests that these compounds may serve as potential leads in cancer therapy.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring and the thieno-pyrimidine core can significantly influence biological activity. For instance:

  • The introduction of various substituents on the piperidine ring has been shown to enhance antiplasmodial activity .
  • The synthesis of novel derivatives has provided insights into optimizing efficacy while minimizing toxicity .

Case Studies

Several case studies have documented the synthesis and evaluation of compounds related to this scaffold:

  • Synthesis and Evaluation of Thieno-Pyrimidine Derivatives :
    • A study synthesized a library of derivatives using a Petasis reaction and evaluated their antiplasmodial activity . The compounds demonstrated promising results with low cytotoxicity.
  • In Silico ADME Profiling :
    • The pharmacokinetic properties were predicted for lead candidates using in silico methods. This assessment indicated favorable drug-like characteristics including good oral bioavailability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Core

The 4-position of the thieno[2,3-d]pyrimidine scaffold is highly reactive toward nucleophilic substitution. For example:

  • Reaction with Amines : The 4-chloro intermediate (e.g., 5a ) reacts with primary or secondary amines under reflux in ethanol to form N-substituted derivatives. Piperidine and piperazine derivatives are synthesized via this route with yields ranging from 66% to 92% .

  • Mechanism : Base-catalyzed displacement of the chloro group occurs through an S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing effects of the fused thiophene ring .

Cyclization and Ring Expansion

The compound participates in cyclization reactions to form fused heterocycles:

  • Formation of Imidazolidinedione Derivatives : Reaction with oxalyl chloride in refluxing dichloroethane induces cyclization, yielding 1,3-bis(thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione (3 ) in 66% yield .

  • Mannich-Type Cyclization : Condensation with formaldehyde (HCHO) and primary amines generates hexahydrothieno[2,3-d]pyrimidine derivatives under non-catalytic conditions (e.g., 11a–i with IC<sub>50</sub> values < 40 nM) .

Functionalization at the Piperidine Substituent

The 3-methylpiperidin-1-yl group undergoes modifications to enhance pharmacological properties:

  • N-Alkylation : Treatment with alkyl halides or carbonylating agents (e.g., ethyl chloroacetate) introduces side chains at the piperidine nitrogen, improving solubility and target affinity .

  • Deprotection Reactions : Boc-protected intermediates are deprotected using HCl to yield free amines, as seen in analogs with antiproliferative activity against cancer cell lines .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution:

  • Halogenation : Chlorination with POCl<sub>3</sub> or PCl<sub>5</sub> introduces halogens at the 2-position, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Sulfonation : Reaction with sulfonating agents generates sulfonamide derivatives, though this pathway is less explored for this specific compound .

Condensation Reactions

  • Schiff Base Formation : The amino group in related precursors reacts with aldehydes (e.g., p-nitrobenzaldehyde) to form imine linkages, as demonstrated in analogs like 20 (m/z = 518) .

  • Thiourea Derivatives : Reaction with phenyl isothiocyanate produces thiourea adducts (e.g., 4 ), confirmed by FT-IR bands at 3208–3288 cm<sup>−1</sup> (NH stretch) .

Key Reaction Data Table

Reaction TypeReagents/ConditionsProductYieldBiological Activity (IC<sub>50</sub>)Source
Nucleophilic substitutionPiperidine, EtOH, refluxN-Piperidine derivative75–92%Microtubule depolymerization (7×↑)
CyclizationOxalyl chloride, pyridine, refluxImidazolidinedione hybrid66%Antiproliferative (IC<sub>50</sub> < 40 nM)
DeprotectionHCl, DCMFree amine analog85–90%Improved cytotoxicity
Mannich reactionHCHO, RNH<sub>2</sub>, EtOH, refluxHexahydrothienopyrimidine60–75%VEGFR-2 inhibition

Mechanistic Insights

  • DFT Studies : Quantum chemical calculations (r<sup>2</sup>SCAN-3c level) confirm that cyclization proceeds via intramolecular S<sub>N</sub>2 substitution or nucleophilic addition-elimination pathways, depending on stereochemistry .

  • Kinetic Profiling : Reactions at the 4-position exhibit pseudo-first-order kinetics, with rate constants influenced by electron-donating/withdrawing groups on amines .

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions underscores its utility in drug discovery, particularly for kinase inhibitors and antiproliferative agents . Experimental protocols emphasize atom economy, mild conditions, and compatibility with diverse substrates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thienopyrimidine derivatives are often modified at the 4-position to optimize biological activity. Below is a comparative analysis of key analogs based on substituents, synthesis, and biological properties:

Morpholino Derivatives

Compounds such as 4-morpholino-2-(3-hydroxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (VIb) and 4-morpholino-2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (VIm) exhibit:

  • Cytotoxicity : IC₅₀ values <5 μM against cancer cell lines due to kinase inhibition .
  • Synthetic Yield : 79–96% via nucleophilic substitution of 4-chloro intermediates with morpholine .
  • Physical Properties : Melting points (193–194°C) and high purity (>95%) confirmed by NMR and elemental analysis .

Comparison with Target Compound : The morpholine group enhances polarity and solubility, whereas the 3-methylpiperidine in the target compound may increase membrane permeability due to its lipophilic nature.

Piperazinyl Derivatives

Examples include furan-2-yl[4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone (20):

  • Biological Activity: Acts as a GPR55 receptor antagonist, with IC₅₀ values in the nanomolar range .
  • Synthesis : Achieved via microwave-assisted coupling of piperazine derivatives with 4-chloro intermediates in dioxane, yielding >90% purity .

Comparison with Target Compound : Piperazinyl groups offer flexibility for further functionalization (e.g., furoyl or cyclopentadienyl additions), but the 3-methylpiperidine in the target compound may reduce off-target interactions due to steric hindrance.

Chloro-Substituted Intermediates

4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a critical precursor for synthesizing derivatives:

  • Utility : Used in nucleophilic substitutions with amines, piperazines, or heterocycles .
  • Commercial Availability : Purity >95% from suppliers like Thermo Scientific and TCI .

Comparison with Target Compound : The hydrochloride salt in the target compound likely stabilizes the intermediate during synthesis, reducing side reactions.

Imidazolidinedione Derivatives

1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione features a fused imidazolidinedione ring:

  • Synthesis : 66% yield via reaction with oxalyl chloride, confirmed by HRMS and IR .
  • Potential Applications: Unique ring system may modulate topoisomerase II inhibition .

Comparison with Target Compound : The imidazolidinedione moiety introduces hydrogen-bonding sites, whereas the 3-methylpiperidine in the target compound may enhance bioavailability.

Pyrazolyl and Acyclic Derivatives

4-(2-(3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)morpholine (21e):

  • Activity : Potent PI3Kα inhibitor (IC₅₀ <1 μM) with a melting point of 272–273°C .
  • Synthetic Method : Multi-step reactions involving hydrazine and ketone intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.